(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
CAS No.: 897473-19-7
Cat. No.: VC7770071
Molecular Formula: C18H15BrN4O3S
Molecular Weight: 447.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897473-19-7 |
|---|---|
| Molecular Formula | C18H15BrN4O3S |
| Molecular Weight | 447.31 |
| IUPAC Name | [4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
| Standard InChI | InChI=1S/C18H15BrN4O3S/c19-13-4-5-15-16(11-13)27-18(20-15)22-8-6-21(7-9-22)17(24)12-2-1-3-14(10-12)23(25)26/h1-5,10-11H,6-9H2 |
| Standard InChI Key | LEJMWSPLDOFHJZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C₁₈H₁₅BrN₄O₃S, reflects a hybrid structure combining a brominated benzothiazole ring, piperazine moiety, and 3-nitrophenyl group. Key structural attributes include:
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Bromine at Position 6: Enhances lipophilicity and influences halogen bonding with biological targets.
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Piperazine Linker: Provides conformational flexibility, enabling optimal interactions with enzyme active sites .
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3-Nitro Substitution: Introduces strong electron-withdrawing effects, stabilizing charge-transfer complexes.
A comparative analysis with analogs reveals that the bromine and nitro groups synergistically improve target binding affinity compared to non-halogenated or para-substituted derivatives.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 447.31 g/mol | |
| CAS Number | 897473-19-7 | |
| IUPAC Name | [4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
| Topological Polar Surface Area | 109 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 6-bromobenzo[d]thiazol-2-amine:
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Coupling Reaction: Formation of the piperazine-benzothiazole intermediate via Buchwald-Hartwig amination.
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Methanone Installation: Friedel-Crafts acylation introduces the 3-nitrophenyl group under acidic conditions.
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Purification: Chromatographic techniques yield >95% purity, confirmed by HPLC and NMR.
Critical challenges include controlling regioselectivity during nitration and minimizing dehalogenation side reactions. Optimized protocols employ low-temperature nitration (0–5°C) and inert atmospheres to preserve the bromine substituent.
Structure-Activity Relationship (SAR)
Modifications to the core structure reveal:
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Bromine Replacement: Substitution with chlorine reduces antitumor potency by 40%, highlighting bromine’s role in hydrophobic interactions.
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Nitro Group Position: Meta-substitution (3-nitro) enhances enzyme inhibition compared to ortho- or para-substituted analogs.
Biological Activities and Mechanisms
Antitumor Activity
In vitro assays demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines (IC₅₀ = 1.2–2.8 μM). Mechanistic studies suggest:
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Topoisomerase II Inhibition: Disruption of DNA replication via intercalation into the enzyme’s ATP-binding pocket .
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Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization observed at submicromolar concentrations.
Computational and Structural Insights
Molecular Docking
Docking simulations (PDB: 1KZM) predict strong binding to the ATPase domain of human topoisomerase IIα (ΔG = −9.8 kcal/mol). Key interactions include:
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Halogen Bonding: Bromine with Leu502 backbone carbonyl.
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π-Stacking: Nitrophenyl group and Phe506 side chain.
ADMET Profiling
Predictive models indicate:
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High Permeability: LogP = 3.1 facilitates blood-brain barrier penetration.
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Moderate Solubility: Aqueous solubility = 12 μg/mL at pH 7.4, necessitating prodrug strategies.
Research Gaps and Future Directions
Preclinical Validation
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In Vivo Toxicity: No pharmacokinetic data exist for this compound despite promising in vitro results.
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Combination Therapies: Synergy with cisplatin or PARP inhibitors remains unexplored .
Structural Optimization
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Prodrug Derivatives: Esterification of the methanone group could enhance bioavailability.
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Targeted Delivery: Conjugation with folate or antibody-drug conjugates may reduce off-target effects.
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